REACTION_CXSMILES
|
[CH2:1]([C:3]([CH:11]([CH3:13])[CH3:12])([CH2:8][CH:9]=C)[C:4]([O:6][CH3:7])=[O:5])[CH3:2].[O:14]=[O+][O-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[CH2:1]([C:3]([CH:11]([CH3:13])[CH3:12])([CH2:8][CH:9]=[O:14])[C:4]([O:6][CH3:7])=[O:5])[CH3:2]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OC)(CC=C)C(C)C
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.65 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78° C.
|
Type
|
CUSTOM
|
Details
|
as described above in the preparation of Example 7
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OC)(CC=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |